molecular formula C13H10F4O6 B6313900 Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate CAS No. 1301738-74-8

Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate

Cat. No.: B6313900
CAS No.: 1301738-74-8
M. Wt: 338.21 g/mol
InChI Key: YQUAOSUFWZCFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate is a chemical compound with the molecular formula C13H10F4O6 It is known for its unique chemical structure, which includes a benzodioxene ring substituted with fluorine atoms and a malonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate typically involves the reaction of 2,2,3,3-tetrafluorobenzodioxene with dimethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions or the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and heterocycles.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release malonic acid derivatives, which can participate in various biochemical pathways. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester with similar reactivity but lacking the fluorinated benzodioxene ring.

    Diethyl malonate: Another malonate ester with ethyl groups instead of methyl groups.

    Tetrafluorobenzodioxene derivatives: Compounds with similar fluorinated benzodioxene structures but different functional groups.

Uniqueness

Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate is unique due to its combination of a fluorinated benzodioxene ring and malonate ester groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

dimethyl 2-(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F4O6/c1-20-10(18)9(11(19)21-2)6-3-4-7-8(5-6)23-13(16,17)12(14,15)22-7/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUAOSUFWZCFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC2=C(C=C1)OC(C(O2)(F)F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.